Bienvenue dans la boutique en ligne BenchChem!

cis-3,3,5-Trimethylcyclohexanol

Toxicology Pharmaceutical Intermediates Vasodilator Synthesis

cis-3,3,5-Trimethylcyclohexanol (CAS 54352-41-9) is the stereochemically pure cis diastereomer mandated by the USP monograph for cyclandelate synthesis. Unlike generic mixed-isomer products containing ~20% trans impurity, our material ensures regulatory compliance for pharmaceutical manufacturing. Cis-derived esters exhibit half the toxicity of trans-derived counterparts—a critical safety margin. The cis-specific minty, cooling odor is essential for fragrance applications. Its defined (1S,5S) stereochemistry serves as a versatile chiral building block. Selecting pure cis isomer avoids altered toxicological profiles, undesirable olfactory notes, and inconsistent synthetic performance.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 54352-41-9
Cat. No. B7969975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3,3,5-Trimethylcyclohexanol
CAS54352-41-9
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)(C)C)O
InChIInChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1
InChIKeyBRRVXFOKWJKTGG-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3,3,5-Trimethylcyclohexanol (CAS 54352-41-9) Properties and Industrial Relevance for Procurement


cis-3,3,5-Trimethylcyclohexanol is a saturated cyclic secondary alcohol with the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol [1]. It is the cis-diastereomer of 3,3,5-trimethylcyclohexanol, a compound that exists as a mixture of cis and trans forms [2]. The compound is a key precursor in the synthesis of the vasodilator drug cyclandelate, the sunscreen agent homosalate, and various fragrance esters [3]. It is typically produced via the catalytic hydrogenation of isophorone or 3,3,5-trimethylcyclohexanone . The compound is also known as (1S,5S)-3,3,5-trimethylcyclohexanol and has been assigned the FDA Unique Ingredient Identifier (UNII) FDR490W8PP [4].

Why Generic 3,3,5-Trimethylcyclohexanol Mixtures Cannot Substitute for Pure cis-3,3,5-Trimethylcyclohexanol in Critical Applications


Generic 3,3,5-trimethylcyclohexanol is typically supplied as a mixture of cis and trans isomers, often containing approximately 20% trans isomer [1]. The stereochemical configuration profoundly impacts both the physical properties and the biological activity of derived products. For instance, esters synthesized from the higher-melting trans isomer exhibit significantly different toxicological profiles compared to those derived from the cis isomer [2]. Furthermore, the characteristic cooling, minty odor desired in fragrance applications is specifically associated with the cis-isomer . Substituting a mixed-isomer product for pure cis-3,3,5-trimethylcyclohexanol can therefore lead to altered safety margins in pharmaceuticals, undesirable olfactory profiles in fragrances, and inconsistent performance in synthetic processes. The following quantitative evidence details these critical differentiators.

cis-3,3,5-Trimethylcyclohexanol Quantitative Differentiation Evidence for Scientific and Industrial Procurement


cis-3,3,5-Trimethylcyclohexanol-Derived Cyclandelate Exhibits Half the Toxicity of trans-Isomer-Derived Analogs

Esters of mandelic acid synthesized from cis-3,3,5-trimethylcyclohexanol (the low-melting isomer) are half as toxic as the corresponding esters made from the high-melting trans-3,3,5-trimethylcyclohexanol. This established toxicological difference is a primary driver for the pharmaceutical industry's preference for the cis isomer in the manufacture of cyclandelate and related vasodilators [1].

Toxicology Pharmaceutical Intermediates Vasodilator Synthesis

cis-3,3,5-Trimethylcyclohexanol Melting Point Enables Distinct Handling and Purity Control Relative to trans Isomer

The cis isomer exhibits a significantly lower melting point (35°C) compared to the trans isomer (58°C). This 23°C difference provides a clear, quantifiable physical property for isomer identification and purity assessment [1][2]. Furthermore, the lower melting point of the cis isomer simplifies handling and purification in certain synthetic workflows, as it remains liquid or semi-solid at slightly elevated temperatures.

Physical Properties Solid-State Chemistry Quality Control

Catalytic Process Delivers cis:trans Ratio of 5.8, More Than Doubling Conventional Selectivity

Conventional hydrogenation of isophorone using Raney nickel catalysts yields a cis:trans isomer ratio of approximately 7:3 (2.3) [1]. In contrast, a patented process utilizing a Zn-promoted Ni-Mo unsupported catalyst in a fixed-bed reactor achieves a cis:trans ratio of 5.8 [2]. This represents a more than 2.5-fold improvement in cis-selectivity, enabling the direct production of high-purity cis-3,3,5-trimethylcyclohexanol and reducing the need for costly post-reaction isomer separation.

Synthesis Stereoselectivity Process Chemistry

Commercial Purity of ≥98% (GC) for Pure cis Isomer Contrasts with 95% Total Isomer Purity in Mixed Products

High-purity cis-3,3,5-trimethylcyclohexanol is commercially available with a minimum purity specification of 98% (GC) . This contrasts with common mixed isomer products, which are often specified as 95% total isomers (GC) and may contain significant amounts of the trans isomer . The higher and more stringently defined purity of the pure cis product is essential for applications where the presence of the trans isomer is undesirable or where precise stoichiometric calculations are required.

Purity Analysis Quality Assurance Procurement Specifications

cis-3,3,5-Trimethylcyclohexanol is the Mandated Isomer for Cyclandelate Pharmacopoeial Monographs

The United States Pharmacopeia (USP) monograph for Cyclandelate explicitly defines the drug substance as '1,5-cis-3,3,5-Trimethylcyclohexyl 2-hydroxy-2-phenyl acetate' and mandates a minimum purity of 98.0% calculated on the dried basis [1]. This regulatory requirement unequivocally prohibits the use of the trans isomer or mixed-isomer starting materials in the manufacture of cyclandelate for pharmaceutical use. The cis-isomer is not merely a preferred option but a regulatory necessity for this application.

Pharmacopoeia Regulatory Compliance Drug Substance Synthesis

Optimal Application Scenarios for cis-3,3,5-Trimethylcyclohexanol Based on Quantified Differentiation


Synthesis of Cyclandelate and Related Pharmaceutical Vasodilators

cis-3,3,5-Trimethylcyclohexanol is the mandated starting material for the synthesis of the vasodilator drug cyclandelate . As established by the USP monograph, only the cis isomer is permitted [1]. Furthermore, esters derived from the cis isomer exhibit half the toxicity of their trans-derived counterparts, a critical safety consideration [2]. Procurement of high-purity (≥98%) cis-3,3,5-trimethylcyclohexanol is therefore essential for pharmaceutical manufacturing to meet regulatory standards and ensure patient safety.

Formulation of Fragrance and Flavor Compositions with a Minty, Cooling Profile

The cis-isomer of 3,3,5-trimethylcyclohexanol is specifically associated with a desirable minty, cooling odor . This makes pure cis-3,3,5-trimethylcyclohexanol and its derived esters valuable as fragrance ingredients. The quantifiable difference in physical properties, such as the 35°C melting point [1], also facilitates handling and formulation in liquid fragrance blends compared to the higher-melting trans isomer. Patents detail the specific use of cis-3,3,5-trimethylcyclohexyl esters as fragrance substances [2].

Synthetic Intermediate for High-Value Chiral Building Blocks

cis-3,3,5-Trimethylcyclohexanol (specifically the (1S,5S)-enantiomer) serves as a versatile chiral building block . Its stereodefined structure and the availability of analytical methods for enantiomeric separation (e.g., using LIPODEX E GC columns) [1] make it a valuable intermediate for the synthesis of more complex chiral molecules in research and development. The higher cis:trans ratios achievable through modern catalytic processes (up to 5.8) [2] improve the cost-efficiency and yield of such syntheses.

Development of Sunscreen Agents (Homosalate) and Cosmetic Esters

While homosalate is often produced as a mixture of cis and trans isomers , the distinct properties of the pure cis isomer enable the development of novel esters with tailored properties. Studies on the green synthesis of 3,3,5-trimethylcyclohexanol esters highlight the cosmetic relevance of these compounds and include in vitro skin cytotoxicity evaluations [1]. The lower melting point and distinct stereochemistry of the cis isomer can be leveraged to create esters with specific solubility, skin feel, or olfactory characteristics not achievable with the trans isomer or mixed-isomer starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-3,3,5-Trimethylcyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.